(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid is a chiral compound with a unique structure that includes a cyclopentane ring substituted with a 2,5-dimethylbenzoyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane and 2,5-dimethylbenzoyl chloride.
Friedel-Crafts Acylation: Cyclopentane undergoes Friedel-Crafts acylation with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 3-(2,5-dimethylbenzoyl)cyclopentane.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (1S,3R) enantiomer.
Carboxylation: The final step involves the carboxylation of the chiral intermediate to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of more efficient catalysts may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group or reduce the carboxylic acid to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include benzyl derivatives and alcohols.
Substitution: Products include substituted benzoyl derivatives.
Scientific Research Applications
(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.
3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid: The racemic mixture of the compound.
3-(2,5-dimethylbenzoyl)cyclopentane: The compound without the carboxylic acid group.
Uniqueness
(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomers and racemic mixtures. The presence of both the benzoyl and carboxylic acid groups also contributes to its distinct reactivity and applications.
Properties
IUPAC Name |
(1S,3R)-3-(2,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-3-4-10(2)13(7-9)14(16)11-5-6-12(8-11)15(17)18/h3-4,7,11-12H,5-6,8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRYEWWKVYLYLA-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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